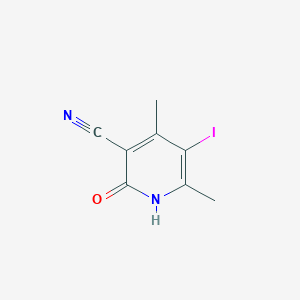
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile
Übersicht
Beschreibung
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H7IN2O and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and research findings.
Chemical Structure and Properties
The compound's structure can be described by the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C10H9IN2O
- CAS Number : 2197063-35-5
The presence of hydroxyl, iodine, and cyano groups contributes to its diverse reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Iodination : Iodination of a pyridine derivative using iodine and an oxidizing agent.
- Formation of Carbonitrile : The resultant iodinated compound is then treated with a cyanide source to introduce the cyano group.
These steps can be optimized for yield and purity through various industrial methods, including continuous flow reactors.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
In vitro studies have suggested that this compound may possess anticancer properties. The hydroxyl and cyano groups enable it to interact with DNA or RNA, potentially inhibiting cancer cell proliferation. A study demonstrated that related compounds effectively induced apoptosis in cancer cell lines by activating specific signaling pathways .
Case Studies
- Antimicrobial Activity Assessment : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting a dose-dependent response.
- Cytotoxicity in Cancer Cells : In a controlled experiment involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% inhibition of cell viability at a concentration of 50 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
The proposed mechanism for the biological activity of this compound involves:
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological macromolecules, potentially inhibiting enzyme activity.
- Iodine's Role : The iodine atom may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Comparative Analysis
A comparison with similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Hydroxy-5-Iodo-Pyridine | Structure | Moderate | Low |
| 2-Hydroxy-5-Iodo-4,6-Dimethylpyridine | Structure | High | Moderate |
| 2-Hydroxy-Pyridine | Structure | Low | High |
Eigenschaften
IUPAC Name |
5-iodo-4,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-4-6(3-10)8(12)11-5(2)7(4)9/h1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEFNTFTQRKDFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1I)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















